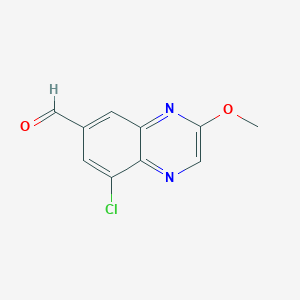
1-(5-Chloro-3-methylpyrazin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone is a heterocyclic compound that features a pyrazine ring substituted with a chlorine atom at the 5-position and a methyl group at the 3-position The ethanone group is attached to the 2-position of the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-chloro-3-methylpyrazine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ethanone derivative.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(5-chloro-3-methyl-pyrazin-2-yl)ethanone may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ethanone group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 1-(5-Chloro-3-methyl-pyrazin-2-yl)acetic acid.
Reduction: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-chloro-3-methyl-pyrazin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-3-methyl-pyrazin-2-yl)ethanone: Similar structure with a bromine atom instead of chlorine.
1-(5-Chloro-3-ethyl-pyrazin-2-yl)ethanone: Similar structure with an ethyl group instead of a methyl group.
1-(5-Chloro-3-methyl-pyrazin-2-yl)propanone: Similar structure with a propanone group instead of an ethanone group.
Uniqueness: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone is unique due to its specific substitution pattern on the pyrazine ring, which can influence its reactivity and interactions with biological targets. The presence of the chlorine atom and the ethanone group provides distinct chemical properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C7H7ClN2O |
|---|---|
Molekulargewicht |
170.59 g/mol |
IUPAC-Name |
1-(5-chloro-3-methylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4-7(5(2)11)9-3-6(8)10-4/h3H,1-2H3 |
InChI-Schlüssel |
DUCREGHKZAAQAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN=C1C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-OL](/img/structure/B13907080.png)
![(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13907085.png)



![2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B13907098.png)


![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)
![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)

![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)

